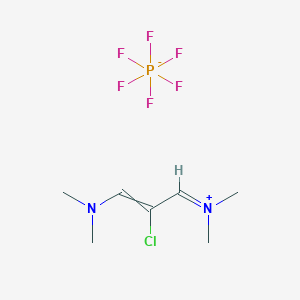
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is a chemical compound with the molecular formula C7H14ClF6N2P. It is known for its use in various chemical reactions and as an intermediate in the synthesis of other compounds. This compound is particularly noted for its role in the preparation of selective inhibitors and other pharmaceutical agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves several steps:
Starting Materials: The synthesis begins with dimethylformamide and chloroacetyl chloride.
Reaction Conditions: Chloroacetyl chloride is added to dimethylformamide at 50°C, followed by the addition of phosphorus oxychloride at 65-70°C. This results in a deep red solution.
Formation of Vinamidinium Chloride: The reaction mixture is cooled, and sodium hexafluorophosphate is added to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and selective inhibitors.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: The compound is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves its interaction with specific molecular targets:
Molecular Targets: It binds to active sites of enzymes, inhibiting their activity.
Pathways Involved: The compound affects metabolic pathways by inhibiting key enzymes, leading to altered cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-2-chloro-trimethinium hexafluorophosphate
- Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-N-methyl-, hexafluorophosphate
Uniqueness
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is unique due to its specific structure and reactivity. It is particularly valuable in the synthesis of selective inhibitors and other pharmaceutical agents, making it a crucial compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H14ClF6N2P |
|---|---|
Peso molecular |
306.62 g/mol |
Nombre IUPAC |
[2-chloro-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C7H14ClN2.F6P/c1-9(2)5-7(8)6-10(3)4;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |
Clave InChI |
PIUHAULDXSPPQV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C(C=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















